2-(2,4-dichlorophenyl)-2-oxoethyl 2-chlorobenzoate
Description
2-(2,4-dichlorophenyl)-2-oxoethyl 2-chlorobenzoate is an organic compound with the molecular formula C13H7Cl3O2. It is a derivative of benzoic acid and is characterized by the presence of two chlorine atoms on the phenyl ring and one chlorine atom on the benzoate moiety .
Properties
IUPAC Name |
[2-(2,4-dichlorophenyl)-2-oxoethyl] 2-chlorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl3O3/c16-9-5-6-10(13(18)7-9)14(19)8-21-15(20)11-3-1-2-4-12(11)17/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDDQQGTXCFGJPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OCC(=O)C2=C(C=C(C=C2)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenyl)-2-oxoethyl 2-chlorobenzoate typically involves the esterification of 2-chlorobenzoic acid with 2,4-dichlorophenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the ester bond .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenyl)-2-oxoethyl 2-chlorobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted by other nucleophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used.
Hydrolysis: The major products are 2-chlorobenzoic acid and 2,4-dichlorophenol.
Scientific Research Applications
2-(2,4-dichlorophenyl)-2-oxoethyl 2-chlorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenyl)-2-oxoethyl 2-chlorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichlorophenyl 2,4-dichlorobenzoate
- 3,4-Dichlorophenyl 2-(2,4-dichlorophenoxy)acetate
- 2,4-Dichlorophenyl N-(3-chlorophenyl)carbamate
Uniqueness
2-(2,4-dichlorophenyl)-2-oxoethyl 2-chlorobenzoate is unique due to its specific substitution pattern and the presence of both phenyl and benzoate moieties. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
